molecular formula C8H9N3O B13549568 (R)-2-Azido-1-phenylethanol CAS No. 134625-72-2

(R)-2-Azido-1-phenylethanol

Cat. No.: B13549568
CAS No.: 134625-72-2
M. Wt: 163.18 g/mol
InChI Key: MALKRPRQNKEVSK-QMMMGPOBSA-N
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Description

®-2-Azido-1-phenylethanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azido-1-phenylethanol typically involves the azidation of ®-2-bromo-1-phenylethanol. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require moderate heating to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods: Industrial production of ®-2-Azido-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, minimizing the risks associated with handling azides.

Types of Reactions:

    Oxidation: ®-2-Azido-1-phenylethanol can undergo oxidation reactions to form corresponding azido ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a tosylate or mesylate, which can then undergo nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Azido ketones or carboxylic acids.

    Reduction: ®-2-Amino-1-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ®-2-Azido-1-phenylethanol is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds. Its azido group can participate in click chemistry reactions, forming triazoles which are valuable in drug discovery and materials science.

Biology: In biological research, ®-2-Azido-1-phenylethanol can be used to study enzyme mechanisms and protein interactions. The azido group can be selectively modified to introduce bioorthogonal tags for imaging and tracking biomolecules in cells.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives can exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, ®-2-Azido-1-phenylethanol is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of ®-2-Azido-1-phenylethanol involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

    (S)-2-Azido-1-phenylethanol: The enantiomer of ®-2-Azido-1-phenylethanol, differing in the spatial arrangement of atoms around the chiral center.

    2-Azido-1-phenylethanone: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Azido-1-phenylpropanol: Contains an additional methyl group, affecting its steric and electronic properties.

Uniqueness: ®-2-Azido-1-phenylethanol is unique due to its chiral nature and the presence of both azido and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.

Biological Activity

(R)-2-Azido-1-phenylethanol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound, with the chemical formula C8H10N4O, is characterized by the presence of an azido group (-N3) attached to a phenylethanol backbone. This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azido group can participate in nucleophilic substitutions and cycloadditions, leading to diverse biological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can alter metabolic pathways and cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Studies have explored the anticancer effects of this compound, particularly its role in inhibiting tumor cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines.

Case Study : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Concentration (µM) Cell Viability (%)
0100
2585
5060
10030

Synthesis and Applications

This compound can be synthesized through various methods, including the reduction of azido ketones using biocatalysts such as baker's yeast. This method provides an efficient route to obtain enantiopure products suitable for further biological testing .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties by modulating cytokine production.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly in models of neurodegenerative diseases.

Properties

CAS No.

134625-72-2

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(1R)-2-azido-1-phenylethanol

InChI

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m0/s1

InChI Key

MALKRPRQNKEVSK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN=[N+]=[N-])O

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])O

Origin of Product

United States

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